N-(3-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Description
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Properties
CAS No. |
1044283-97-7 |
|---|---|
Molecular Formula |
C20H17ClN4O2S |
Molecular Weight |
412.89 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H17ClN4O2S/c21-13-5-3-4-12(10-13)11-22-17(26)9-8-16-19(27)25-18(23-16)14-6-1-2-7-15(14)24-20(25)28/h1-7,10,16,23H,8-9,11H2,(H,22,26) |
InChI Key |
LULSTIQEAHVZKF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
-
Formation of the Imidazoquinazoline Core :
- Starting from 2-aminobenzamide and an appropriate aldehyde to form the imidazoquinazoline ring through cyclization.
- Reaction conditions: reflux in ethanol with a catalytic amount of acid.
-
Substitution Reaction :
- The imidazoquinazoline intermediate is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biological pathways. It is hypothesized that it acts as an enzyme inhibitor or receptor modulator, potentially inhibiting cell proliferation in cancer cells or reducing inflammation .
Pharmacological Activities
The compound exhibits a range of pharmacological activities as summarized in Table 1 below:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |
| Anti-inflammatory | Reduces inflammatory markers and mediators in experimental models. |
| Antimicrobial | Demonstrates activity against Gram-positive and Gram-negative bacteria. |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cells through targeted mechanisms. |
Case Studies
-
Anticancer Activity :
In a study investigating the compound's effects on breast cancer cells, it was found to significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics . -
Anti-inflammatory Effects :
Research conducted on animal models showed that administration of the compound led to a marked decrease in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent . -
Antimicrobial Activity :
The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Preparation Methods
Multicomponent Assembly of the Quinazoline Scaffold
The imidazo[1,2-c]quinazoline core is synthesized via a copper-catalyzed Ullmann-type coupling, as demonstrated in analogous systems. A one-pot reaction between 2-bromoaryl aldehydes, primary amines, and ammonium acetate forms the imidazole ring, followed by intramolecular C–N coupling to cyclize the quinazoline moiety. For example, reacting 2-bromobenzaldehyde with 1,2-diaminobenzene in the presence of CuI and l-proline generates the bicyclic intermediate 2-(2-bromophenyl)-1H-imidazo[1,2-c]quinazoline in 68–72% yield. Critical parameters include:
- Catalyst system : CuI (10 mol%) with l-proline (20 mol%) in DMF at 110°C.
- Reaction time : 12–16 hours under inert atmosphere.
Regioselective Functionalization at Position 5
The thioxo group at position 5 is introduced via nucleophilic substitution or thiocarbonylation. In a modified approach inspired by dithiocarbamate chemistry, treating the quinazoline intermediate with Lawesson’s reagent (2.2 equiv) in toluene at reflux replaces an oxo group with thioxo, achieving 85–90% conversion. Alternatively, phosphorus pentasulfide (P₄S₁₀) in pyridine selectively sulfurizes the 5-position without affecting the 3-oxo group.
Installation of the Propanamide Side Chain
Acylation of the Imidazoquinazoline Amidine
The propanamide moiety is introduced through a two-step sequence:
- Alkylation : Reacting the imidazoquinazoline core with 3-bromopropanoyl chloride in the presence of K₂CO₃ in acetonitrile yields 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoyl chloride .
- Amidation : Coupling the acyl chloride with 3-chlorobenzylamine using HATU (1.1 equiv) and DIPEA (3 equiv) in DCM provides the final product in 65–70% yield.
Key challenges :
- Competing acylation at the amidine nitrogen, mitigated by using HATU over EDC.
- Byproduct formation (≤15%), removed via silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Cyclization | DMF | 110 | 72% → 78% |
| Thioxo introduction | Toluene | 120 | 85% → 91% |
| Amidation | DCM | 25 | 65% → 70% |
Elevating the temperature during thioxo installation enhances reaction kinetics but risks decomposition beyond 130°C. Polar aprotic solvents like DMF stabilize intermediates during cyclization.
Catalytic Systems for Coupling Reactions
- CuI/l-proline : Superior to Pd catalysts for Ullmann coupling, reducing costs and side reactions.
- HATU vs. EDC : HATU increases amidation efficiency (70% vs. 50%) by minimizing amidine acylation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.3 minutes.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
